1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid
Description
1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1353955-34-6) is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at position 6 and a piperidine ring linked to a carboxylic acid group at position 2. Its molecular formula is C₁₁H₁₅N₃O₃, with a molecular weight of 237.26 g/mol . The compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence solubility, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-10-5-9(12-7-13-10)14-4-2-3-8(6-14)11(15)16/h5,7-8H,2-4,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRXOBTROMTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with piperidine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pyrimidine-piperidine-carboxylic acid scaffold is shared with several analogs, differing in substituents, ring positions, or additional functional groups. Below is a detailed comparison with key analogs:
Substituent Variations on the Pyrimidine Ring
1-(6-Chloro-pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1160263-08-0)
- Structure : Chlorine replaces the methoxy group at position 6 of the pyrimidine ring.
- However, chlorine may raise toxicity concerns, as noted in its safety data sheet (SDS), which highlights the need for careful handling .
- Molecular Weight : 237.67 g/mol (vs. 237.26 g/mol for the methoxy analog).
1-[6-(Diethylamino)-4-pyrimidinyl]-3-piperidinecarboxylic acid (CAS: 1353946-91-4)
- Structure: A diethylamino group replaces the methoxy group.
- Properties: The bulky diethylamino group increases steric hindrance, which may reduce binding to certain targets but improve lipophilicity. Its molecular weight is 293.36 g/mol, significantly higher than the methoxy analog .
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid (CAS: 1172252-48-0)
- Structure : A 4-methoxyphenyl group is appended to position 6 of the pyrimidine ring.
Positional Isomers: Piperidine Carboxylic Acid Variants
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1334488-49-1)
- Structure : The carboxylic acid group is at position 4 of the piperidine ring instead of position 3.
- Properties : Despite identical molecular weight and formula (C₁₁H₁₅N₃O₃ ), this positional isomer may exhibit distinct conformational preferences, affecting interactions with enzymes or receptors. For example, the 4-carboxylic acid derivative could adopt a more planar geometry compared to the 3-carboxylic acid analog .
Complex Derivatives with Extended Pharmacophores
(3R,4R)-4-[3-(6-Methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]-piperidine-3-carboxylic acid (RPR260243)
- Structure: Incorporates a quinoline moiety and a trifluorophenyl-propargyl group.
- Properties: This compound (MW: ~563.5 g/mol) acts as a hERG1 potassium channel activator, delaying channel deactivation. The methoxyquinoline group likely contributes to π-stacking with aromatic residues in the channel’s voltage-sensing domain . In contrast, the simpler methoxypyrimidine analog lacks this complex activity profile.
Pyrimidine vs. Pyrazine Derivatives
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7)
- Structure : Pyrazine replaces pyrimidine, with a methyl group at position 6.
- Properties: Pyrazine’s nitrogen-rich ring (vs. pyrimidine’s two nitrogens) increases polarity.
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance stability and hydrogen-bonding capacity, while electron-withdrawing groups (e.g., Cl) improve reactivity but may introduce toxicity .
- Positional Isomerism : The carboxylic acid position on piperidine significantly alters molecular conformation, impacting interactions with biological targets .
- Complex Derivatives : Extended pharmacophores, such as those in RPR260243, demonstrate the scaffold’s adaptability for targeting ion channels or enzymes .
Biological Activity
1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxypyrimidine moiety at the 6-position, contributing to its unique chemical properties. The molecular formula is CHNO, and it has a molecular weight of 218.25 g/mol.
This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing various cellular processes. For instance, it has been noted for potential inhibitory effects on acetylcholinesterase (AChE) and urease, both crucial in neurotransmission and metabolic regulation, respectively .
- Receptor Modulation : It may modulate receptor activity, affecting cellular signaling pathways. This interaction can lead to alterations in physiological responses, which are beneficial in therapeutic contexts.
Biological Activities
The biological activities of this compound have been explored in several studies:
- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structural features enhance its interaction with bacterial targets .
- Antioxidant Properties : Research suggests that this compound may possess antioxidant properties, contributing to the mitigation of oxidative stress within biological systems.
- Potential Anticancer Activity : Some studies have indicated that piperidine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid | 1353984-32-3 | 0.86 | Contains an ethoxy group enhancing solubility |
| 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid | 1334488-49-1 | 0.84 | Carboxylic acid group at the 4-position |
| Pyrimidine derivatives | Various | Varies | Different substituents affecting biological activity |
This table illustrates how variations in substituents influence the biological activity and potential applications of these compounds.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Antibacterial Screening : A study evaluated multiple derivatives for their antibacterial efficacy against standard bacterial strains. Compounds demonstrated varying degrees of inhibition, with some achieving IC50 values significantly lower than standard antibiotics .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects on AChE revealed that certain derivatives exhibited strong enzyme inhibition comparable to established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
